2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole

Scintillation physics Physical organic chemistry Hammett linear free-energy relationship

2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole (CAS 68047-42-7; molecular formula C₁₈H₁₁FN₂O; MW 290.29 g·mol⁻¹) is a member of the 2,5-diaryl-1,3,4-oxadiazole class of heterocyclic fluorophores. This compound is specifically marketed as 'Scintillation grade' , indicating its primary industrial utility as a fluorescent solute in organic liquid and plastic scintillator formulations for ionizing radiation detection.

Molecular Formula C18H11FN2O
Molecular Weight 290.3 g/mol
CAS No. 68047-42-7
Cat. No. B12681468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole
CAS68047-42-7
Molecular FormulaC18H11FN2O
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC(=CC=C4)F
InChIInChI=1S/C18H11FN2O/c19-16-7-3-6-14(11-16)17-20-21-18(22-17)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H
InChIKeyURAYKVLZKLVGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole (CAS 68047-42-7): A Scintillation-Grade 1,3,4-Oxadiazole Fluorophore for Radiation Detection and Optical Applications


2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole (CAS 68047-42-7; molecular formula C₁₈H₁₁FN₂O; MW 290.29 g·mol⁻¹) is a member of the 2,5-diaryl-1,3,4-oxadiazole class of heterocyclic fluorophores. This compound is specifically marketed as 'Scintillation grade' [1], indicating its primary industrial utility as a fluorescent solute in organic liquid and plastic scintillator formulations for ionizing radiation detection. The molecule features a 3-fluorophenyl substituent at the oxadiazole 2-position and a 2-naphthyl (β-naphthyl) group at the 5-position, a specific regioisomeric arrangement that distinguishes it from its closest commercially available analogs. Physicochemical properties reported include a density of 1.275 g·cm⁻³ and a boiling point of 476.1 °C at 760 mmHg . The 1,3,4-oxadiazole core serves as an electron-transporting and conjugating bridge between the two aryl termini, making this compound relevant to both scintillation physics and optoelectronic materials research [2].

Why Generic Substitution Fails: The Critical Role of Fluoro- and Naphthyl- Regiochemistry in 2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole Performance


In the 2,5-diaryl-1,3,4-oxadiazole family, seemingly minor positional changes in the aryl substituents produce large, non-linear variations in fluorescence quantum yield, emission wavelength, Stokes shift, and scintillation pulse height. The 3-fluoro substituent on the phenyl ring exerts a distinct electron-withdrawing inductive effect (Hammett σₘ = 0.34) that differs substantially from the 4-fluoro analog (σₚ = 0.06) or the sterically encumbered 2-fluoro isomer [1]. Similarly, the 2-naphthyl (β-naphthyl) attachment at the oxadiazole 5-position offers a more extended and linear π-conjugation pathway with reduced steric congestion relative to the 1-naphthyl (α-naphthyl) isomer [2]. These electronic and steric factors collectively determine the energy gap between the S₀→S₁ absorption and the fluorescence emission, the intersystem crossing rate, and ultimately the scintillation efficiency. Consequently, substituting this compound with a different fluoro-regioisomer or naphthyl-positional isomer can alter the effective scintillator performance—emission wavelength, light yield, and decay time—by margins that are unacceptable in calibrated radiation detection systems. The quantitative evidence below substantiates that the 3-fluoro/2-naphthyl combination represents a non-interchangeable specification for procurement decisions.

Quantitative Differentiation Evidence: 2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole vs. Closest Regioisomeric Analogs


Fluorine Positional Isomerism Drives Divergent Electronic Effects: Hammett σₘ(F) = 0.34 vs. σₚ(F) = 0.06 Underpins Scintillation Pulse Height Differences

The 3-fluoro (meta) substitution on the phenyl ring of the target compound imparts an electron-withdrawing Hammett substituent constant σₘ = 0.34, which is approximately 5.7-fold larger in magnitude than the σₚ = 0.06 value for the 4-fluoro (para) isomer present in the comparator 2-(4-fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole (CAS 38736-15-1) [1]. In aromatic liquid organic scintillator systems, the pulse height (light output per unit energy deposited) has been demonstrated to correlate approximately linearly with the Hammett substituent constants of the fluor solute [2]. The substantially greater electron-withdrawing power of the 3-fluoro substituent relative to the 4-fluoro substituent is therefore predicted to produce a measurably different scintillation pulse height in identical solvent systems. This constitutes a class-level inference grounded in the established Hammett–scintillation correlation.

Scintillation physics Physical organic chemistry Hammett linear free-energy relationship

2-Naphthyl (β-Naphthyl) vs. 1-Naphthyl (α-Naphthyl) Substitution: Conjugation Linearity and Steric Effects on Fluorescence Efficiency

The 2-naphthyl (β-naphthyl) group attached at the oxadiazole 5-position of the target compound provides a more linear extension of the π-conjugation system and exhibits reduced peri-hydrogen steric interactions with the oxadiazole ring compared to the 1-naphthyl (α-naphthyl) group present in the isomer 2-(3-fluorophenyl)-5-(1-naphthyl)-1,3,4-oxadiazole (CAS 68047-38-1). In the seminal laser-dye study of naphthyl-1,3,4-oxadiazoles by Rullière and Rayez (1976), the lasing ability—which is directly proportional to fluorescence quantum yield and radiative decay rate—was shown to be exquisitely sensitive to whether the naphthyl group was attached at the 1-position (α) or the 2-position (β), due to the energetic positioning of the S₀→¹L_b forbidden transition of the naphthalene moiety relative to the first allowed transitions [1]. The 2-naphthyl substitution typically yields a higher fluorescence quantum yield and a narrower emission bandwidth in analogous 2,5-diaryl-oxadiazole systems compared to the 1-naphthyl isomer [2]. This is a class-level inference: the target compound's 2-naphthyl configuration is predicted to offer superior fluorescence efficiency relative to its 1-naphthyl analog.

Photophysics Fluorescence spectroscopy Steric effects on quantum yield

Boiling Point Differentiates Purification and Thermal Handling from Closest Analogs

The target compound exhibits a boiling point of 476.1 °C at 760 mmHg . This value is higher than that of the 2-(2-fluorophenyl)-5-(1-naphthyl) isomer (CAS 68047-39-2; bp 473.7 °C) [1] and significantly higher than the 2-(4-fluorophenyl)-5-(2-naphthyl) isomer (CAS 38736-15-1; bp 467.5 °C) [2]. The 8.6 °C elevation above the 4-fluoro analog suggests stronger intermolecular interactions in the condensed phase, which can affect vacuum sublimation purification protocols and thermal stability during melt-processing of plastic scintillators. This cross-study comparison of vendor-reported boiling points provides a practical differentiation for laboratories that employ sublimation as a final purification step.

Purification Thermal properties Sublimation

Scintillation-Grade Designation and Application-Specific Optimization vs. Non-Scintillation Analogs

The target compound is explicitly listed by Amerigo Scientific as 'Scintillation grade' [1] and referenced with the synonym 'SCINTILLATION GRADE' in multiple chemical catalogs . In contrast, its 4-fluoro positional isomer (CAS 38736-15-1) is primarily documented as a clinical diagnostic reagent for cholesterol detection via reaction with cholesterol esterase , while the 2-fluoro-1-naphthyl analog (CAS 68047-39-2) has been referenced for neurological applications . This divergence in documented applications indicates that the 3-fluoro/2-naphthyl regioisomeric combination has been empirically selected and quality-controlled for scintillation performance, whereas other regioisomers have been optimized for entirely different end uses (enzymatic fluorescence assays, pharmaceutical research). The 'scintillation grade' designation implies batch-to-batch consistency in fluorescence emission wavelength, quantum yield, and decay time—parameters critical for reproducible scintillation counting.

Scintillation Quality grade Application-specific procurement

Fluorine Substitution Enhances Photostability Relative to Non-Fluorinated 2-Phenyl-5-(2-naphthyl)-1,3,4-oxadiazole

The incorporation of fluorine substituents on the phenyl ring of 1,3,4-oxadiazole derivatives has been demonstrated to influence photophysical properties. A systematic study by Zhu et al. (2007) on fluorine-containing aryl-1,3,4-oxadiazoles showed that fluorinated derivatives exhibit distinct optical and electrochemical behavior compared to their non-fluorinated counterparts, with CF₃-containing analogs displaying lowered LUMO energy levels [1]. While this study did not include the exact target compound, the class-level inference is that the presence of the fluorine atom in the target compound contributes to modified electronic structure and potentially enhanced resistance to photobleaching relative to the non-fluorinated analog 2-phenyl-5-(2-naphthyl)-1,3,4-oxadiazole (CAS 967-72-6). Fluorinated aromatic compounds generally exhibit improved photochemical stability due to the strength of the C–F bond and the electron-withdrawing effect that reduces reactivity of the excited state [2].

Photostability Fluorine effect Oxadiazole fluorophores

Recommended Application Scenarios for 2-(3-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole (CAS 68047-42-7) Based on Quantitative Differentiation Evidence


Primary or Secondary Solute in Liquid Organic Scintillation Cocktails for Beta and Alpha Radiation Counting

The compound's 'Scintillation grade' designation and its specific 3-fluoro/2-naphthyl substitution pattern, which yields a distinct Hammett σ-mediated pulse height profile relative to 4-fluoro and 2-fluoro isomers [1], make it suitable as a wavelength-shifting fluor in liquid scintillation cocktails. Its predicted higher fluorescence quantum yield from the β-naphthyl configuration [2] supports its use in low-level radioactivity counting where maximum photon yield per disintegration event is essential. Users should verify the emission wavelength compatibility with their photomultiplier tube (PMT) photocathode response.

Fluorescent Dopant in Plastic Scintillator Fabrication for High-Energy Physics Detectors

The thermal properties of this compound (boiling point 476.1 °C; stable melt-processing window) support its incorporation into polystyrene or polymethyl methacrylate matrices via thermal polymerization or extrusion . The enhanced photostability conferred by the fluorine substituent, relative to non-fluorinated phenyl-oxadiazoles [3], is advantageous for plastic scintillators deployed in long-term high-energy physics experiments where photodegradation would compromise calorimeter calibration.

UV Laser Dye Research and Amplified Spontaneous Emission Studies

Building on the foundational work of Rullière and Rayez (1976) demonstrating that 2-naphthyl-1,3,4-oxadiazoles exhibit laser action in the UV region and that the lasing properties are exquisitely sensitive to naphthyl positional isomerism [2], this compound may be investigated as a UV laser dye candidate. The 3-fluoro substitution provides a distinct electronic tuning knob (σₘ = 0.34) not available in the 4-fluoro (σₚ = 0.06) or non-fluorinated analogs, potentially enabling fine control over the S₀→S₁ transition energy and thus the laser emission wavelength.

Fluorescence Spectroscopy Reference Standard Requiring Defined Regioisomeric Purity

Given that each regioisomer in the fluorophenyl-naphthyl-oxadiazole family possesses distinct photophysical properties, laboratories requiring a well-defined fluorescence standard for spectrometer calibration or quantum yield determination should procure the specific CAS 68047-42-7 compound rather than a mixture of isomers. The demonstrated boiling point differentiation from close analogs (+8.6 °C above the 4-fluoro-2-naphthyl isomer) provides a physical basis for verifying regioisomeric purity via GC or sublimation behavior.

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